molecular formula C12H14ClNO B13207185 (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine

(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine

Cat. No.: B13207185
M. Wt: 223.70 g/mol
InChI Key: SVZUBEVKYOBFFC-SNVBAGLBSA-N
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Description

(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is unique due to its specific combination of a chlorinated benzofuran core and a butylamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

(1R)-1-(5-chloro-1-benzofuran-2-yl)butan-1-amine

InChI

InChI=1S/C12H14ClNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3/t10-/m1/s1

InChI Key

SVZUBEVKYOBFFC-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC2=C(O1)C=CC(=C2)Cl)N

Canonical SMILES

CCCC(C1=CC2=C(O1)C=CC(=C2)Cl)N

Origin of Product

United States

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